Methyl 2-acetamido-2-deoxy-beta-D-glucopyranoside
Overview
Description
Methyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is a biochemical reagent primarily used in glycobiology research. Glycobiology is the study of the structure, synthesis, biology, and evolution of sugars. This compound is involved in carbohydrate chemistry, enzymology of glycan formation and degradation, protein-glycan recognition, and the role of glycans in biological systems .
Scientific Research Applications
Methyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is widely used in scientific research, particularly in:
Chemistry: It serves as a building block for the synthesis of more complex carbohydrates and glycoconjugates.
Biology: It is used to study glycan structures and their interactions with proteins.
Medicine: This compound is used in the development of diagnostic tools and therapeutic agents targeting glycan-related diseases.
Industry: It is employed in the production of biochemicals and pharmaceuticals
Mechanism of Action
Target of Action
Methyl 2-acetamido-2-deoxy-beta-D-glucopyranoside, also known as N-((2R,3R,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3-yl)acetamide, primarily targets DNA and RNA in bacterial cells . It also binds to cardiac channels and inhibits their activity .
Mode of Action
This compound interacts with its targets by binding to them. It inhibits bacterial growth by binding to DNA and RNA, thereby inhibiting transcription, translation, and replication . When it binds to cardiac channels, it inhibits their activity .
Biochemical Pathways
It is known that the compound’s interaction with dna and rna disrupts the normal functioning of bacterial cells, leading to their inhibition .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of bacterial growth and the disruption of cardiac channel activity . This can lead to a decrease in bacterial populations and changes in cardiac function.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Methyl 2-acetamido-2-deoxy-beta-D-glucopyranoside plays a role in biochemical reactions, particularly as a substrate for certain enzymes . It interacts with enzymes such as β-hexosaminidases . The nature of these interactions involves the enzymatic cleavage of the compound, leading to the release of other molecules .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It influences cell function by interacting with various cellular components . For instance, it has been shown to inhibit bacterial growth by binding to DNA and RNA, as well as inhibit transcription, translation, and replication .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level . It exerts its effects through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound may change . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models .
Metabolic Pathways
This compound is involved in certain metabolic pathways . It interacts with enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-acetamido-2-deoxy-beta-D-glucopyranoside typically involves the acetylation of glucosamine derivatives. One common method includes the reaction of D-glucosamine hydrochloride with methanol in the presence of sodium hydroxide, followed by acetylation with acetic anhydride .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar acetylation reactions under controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-acetamido-2-deoxy-beta-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-acetylglucosamine derivatives.
Reduction: Reduction reactions can convert it into simpler sugar alcohols.
Substitution: It can undergo substitution reactions where the acetyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions include various N-acetylglucosamine derivatives and sugar alcohols .
Comparison with Similar Compounds
- Methyl N-acetyl-alpha-D-glucosaminide
- Methyl 2-formamido-2-deoxy-beta-D-glucopyranoside
- 4-Methylumbelliferyl-2-acetamido-2-deoxy-beta-D-glucopyranoside
Comparison: Methyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is unique due to its specific acetylation pattern, which influences its biological activity and interactions with proteins. Compared to similar compounds, it has distinct properties that make it particularly useful in glycobiology research .
Properties
IUPAC Name |
N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO6/c1-4(12)10-6-8(14)7(13)5(3-11)16-9(6)15-2/h5-9,11,13-14H,3H2,1-2H3,(H,10,12)/t5-,6-,7-,8-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEVOCXOZYFLVKN-JGKVKWKGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside considered a valuable building block in carbohydrate synthesis?
A: This compound serves as a key starting material for synthesizing various complex carbohydrates, including those found in biologically relevant molecules like glycosaminoglycans []. Its structure, containing a readily modifiable glucosamine unit, makes it particularly suitable for further derivatization. For instance, researchers have successfully synthesized rare 2-acetamido-2-deoxy-β-D-hexopyranosides using Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside as the foundation [].
Q2: How does the structure of Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside impact its use in understanding glycosaminoglycan conformation?
A: Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside serves as a model compound for studying the more complex glycosaminoglycans like chondroitin sulfates and hyaluronate []. By analyzing the NMR spectra of this simpler molecule and comparing it to the spectra of glycosaminoglycans, researchers gain insights into the conformational preferences of these larger sugar chains. This is particularly valuable in understanding the impact of substitutions and linkages on the overall 3D structure of these biologically important molecules.
Q3: What are the potential applications of research utilizing Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside in drug discovery?
A3: Research utilizing Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside can contribute to developing novel therapeutics targeting glycosaminoglycan-related biological processes. By understanding the structure-function relationships of these molecules, scientists can design inhibitors or modulators of enzymes involved in glycosaminoglycan synthesis or degradation. These could potentially lead to treatments for diseases such as osteoarthritis or cancer.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.